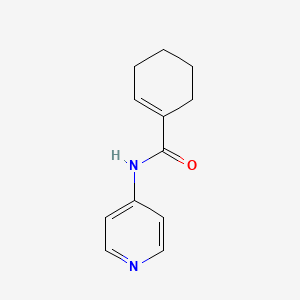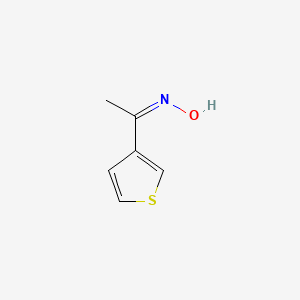
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a thiophene ring and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine typically involves the condensation of 1-(thiophen-3-yl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The general reaction scheme is as follows:
1-(Thiophen-3-yl)ethanone+Hydroxylamine Hydrochloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, reaction time, and the use of appropriate solvents to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring.
Mécanisme D'action
The mechanism of action of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 1-(Thiophen-3-yl)ethanone
- 1-(Thiophen-3-yl)ethanol
- 3-Acetylthiophene
Comparison: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is unique due to the presence of both the thiophene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups. For example, 1-(thiophen-3-yl)ethanone and 1-(thiophen-3-yl)ethanol do not possess the hydroxylamine group, which limits their ability to participate in certain types of chemical reactions and biological interactions.
Propriétés
Numéro CAS |
59445-83-9 |
|---|---|
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7NOS/c1-5(7-8)6-2-3-9-4-6/h2-4,8H,1H3/b7-5- |
Clé InChI |
KXCHBSNEAXRGCM-ALCCZGGFSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CSC=C1 |
SMILES canonique |
CC(=NO)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
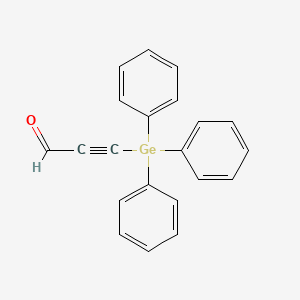
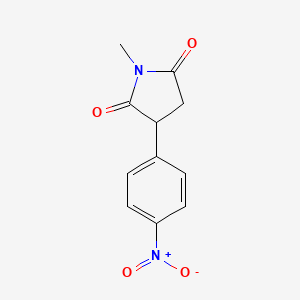

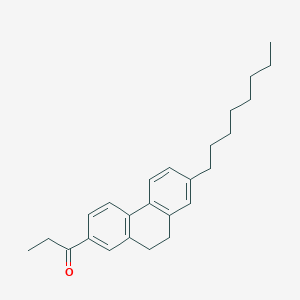
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)


